3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This results in the suppression of the ERKs/RSK2 signaling pathway . The compound also inhibits NF-κB transactivation activity .
Biochemical Pathways
The affected pathways include the ERKs/RSK2 signaling pathway and the NF-κB pathway . Downstream effects include the inhibition of cell proliferation, transformation, and cancer cell metastasis .
Pharmacokinetics
It is known that the compound is soluble in chloroform This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) production . It also dramatically suppresses JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound may be sensitive to oxygen and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic uses, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group and has similar biological activity.
2-Methoxyphenyl isocyanate: This compound is used in similar synthetic applications and has comparable chemical properties.
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine apart is its unique pyrazolo[1,5-a]pyrimidine core, which imparts distinct biological activity and potential therapeutic benefits. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14-11-21(25-17-7-6-8-18(13-17)28-3)27-23(24-14)22(15(2)26-27)16-9-10-19(29-4)20(12-16)30-5/h6-13,25H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJANPTMLIPPULK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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